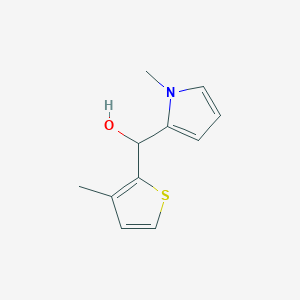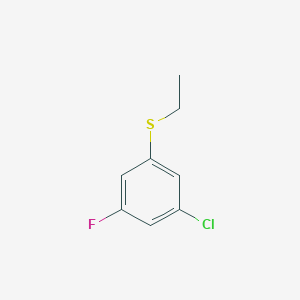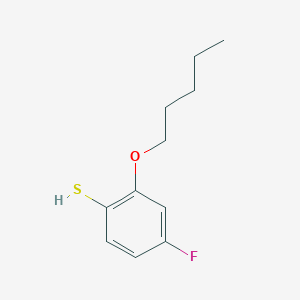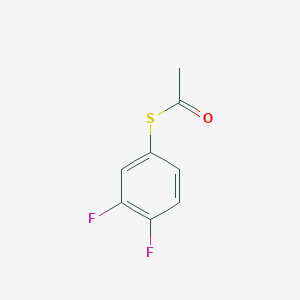
1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol is an organic compound with the molecular formula C11H13NOS It features a pyrrole ring and a thiophene ring, both of which are heterocyclic structures containing nitrogen and sulfur, respectively
Méthodes De Préparation
The synthesis of 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Coupling of Rings: The pyrrole and thiophene rings are then coupled through a Friedel-Crafts alkylation reaction, using an appropriate alkyl halide and a Lewis acid catalyst.
Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness, often using continuous flow reactors and advanced catalytic systems.
Analyse Des Réactions Chimiques
1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, where halogens or other substituents can be introduced using reagents like halogens or sulfonyl chlorides.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions, forming new carbon-carbon bonds with the help of palladium catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism by which 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol exerts its effects involves interactions with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol can be compared with other similar compounds, such as:
1-Methyl-2-pyrrolyl-(2-thienyl)methanol: This compound lacks the methyl group on the thiophene ring, which may affect its chemical reactivity and biological activity.
2-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol: The position of the methyl group on the pyrrole ring is different, potentially leading to variations in its properties.
1-Methyl-2-pyrrolyl-(3-methyl-2-furyl)methanol: The thiophene ring is replaced with a furan ring, which can significantly alter its electronic properties and reactivity.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
(1-methylpyrrol-2-yl)-(3-methylthiophen-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-8-5-7-14-11(8)10(13)9-4-3-6-12(9)2/h3-7,10,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAYOFYTOUZMMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(C2=CC=CN2C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-1-butanol](/img/structure/B7989989.png)







![1,4-Difluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7990017.png)



